molecular formula C20H17N3O3 B7554217 Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate

Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate

Cat. No. B7554217
M. Wt: 347.4 g/mol
InChI Key: RUDDZTHIDKBSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate, also known as MPDI, is a synthetic compound that has gained attention in recent years due to its potential in scientific research. MPDI belongs to the class of indole-based compounds and has been studied for its effects on the central nervous system, specifically as a potential treatment for neurological disorders. In

Mechanism of Action

The exact mechanism of action of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the brain. This increased GABA release may contribute to the neuroprotective and analgesic effects of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate.
Biochemical and Physiological Effects:
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and analgesic effects, Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to reduce anxiety and improve memory in animal models. It has also been shown to have antioxidant properties, reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in lab experiments is its availability and purity. The synthesis method for Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been optimized for high yield and purity, making it a reliable compound for scientific research. However, one limitation of using Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in lab experiments is its potential toxicity. While Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to be relatively safe in animal models, further research is needed to determine its safety in humans.

Future Directions

There are many potential future directions for research on Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the safety and efficacy of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in humans. Another area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Additionally, research on the biochemical and physiological effects of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate could lead to a better understanding of its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate involves the reaction of 1-phenylpyrazole-4-carboxylic acid with ethyl isocyanoacetate, followed by cyclization with ethyl 2-bromo-3-oxobutanoate. The resulting compound is then methylated with methyl iodide to yield Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate. This synthesis method has been optimized for high yield and purity, making Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate a readily available compound for scientific research.

Scientific Research Applications

Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, preventing the death of neurons and reducing inflammation in the brain. Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has also been studied for its potential as an analgesic, reducing pain sensitivity in animal models.

properties

IUPAC Name

methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)18-11-14-7-5-6-10-17(14)23(18)19(24)15-12-21-22(13-15)16-8-3-2-4-9-16/h2-10,12-13,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDDZTHIDKBSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate

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